Regioisomeric Differentiation: [4,3-d] vs. [3,4-d] Tetrahydropyrido-pyrimidine Topology
The [4,3-d] and [3,4-d] regioisomers of tetrahydropyrido-pyrimidine place the pyridine nitrogen at different positions relative to the pyrimidine ring, altering the vector of the lone pair that engages the kinase hinge region. In a systematic kinase profiling study of THPP derivatives, the [4,3-d] scaffold (when elaborated with appropriate substituents) achieved single-digit nanomolar IC50 against PI3Kδ (15 nM for the unoptimized lead), whereas the [3,4-d] isomer is reported to show attenuated hinge binding and is not represented among potent kinase inhibitor leads in peer-reviewed SAR campaigns [1]. While direct IC50 data for the bare 2-(4-fluorophenyl) derivative are not published, the scaffold-level preference for the [4,3-d] topology in ATP-competitive kinase inhibition is well-established [2].
| Evidence Dimension | Regioisomeric topology (position of pyridine nitrogen) and its effect on kinase hinge binding |
|---|---|
| Target Compound Data | [4,3-d] isomer; scaffold validated in PI3Kδ (lead IC50 = 15 nM) and EGFR inhibitor programs |
| Comparator Or Baseline | [3,4-d] isomer; scaffold not represented in potent kinase inhibitor SAR series |
| Quantified Difference | Qualitative topological advantage; no direct IC50 ratio available for bare scaffold |
| Conditions | Inferred from PI3Kδ biochemical assay and EGFR kinase inhibition data (cell-free systems) |
Why This Matters
Procurement of the correct [4,3-d] regioisomer ensures compatibility with established SAR frameworks for kinase-targeted library synthesis; the [3,4-d] isomer yields a distinct hinge-binding geometry incompatible with those design hypotheses.
- [1] Shirai, T.; Ueda, S.; Kawakami, Y.; et al. Optimization of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines to generate a highly selective PI3Kδ inhibitor. Bioorg. Med. Chem. 2019, 27 (6), 1055–1066. View Source
- [2] Chen, X.; Zhu, H.; Wang, Y.; et al. Discovery of a novel class anti-proliferative agents and potential inhibitors of EGFR tyrosine kinases based on 4-anilinotetrahydropyrido[4,3-d]pyrimidine scaffold. Eur. J. Med. Chem. 2015, 101, 476–487. View Source
